![molecular formula C9H7B B3389088 Benzene, 1-bromo-3-(1,2-propadienyl)- CAS No. 91028-08-9](/img/structure/B3389088.png)
Benzene, 1-bromo-3-(1,2-propadienyl)-
Overview
Description
Benzene, 1-bromo-3-(1,2-propadienyl)-, also known as bromobenzene, is an organic compound that is widely used in the chemical industry for the synthesis of various chemicals, including pharmaceuticals, pesticides, and dyes. It is a colorless liquid with a sweet odor and is highly flammable.
Mechanism of Action
Bromobenzene is a halogenated aromatic compound that undergoes various chemical reactions, including nucleophilic substitution, electrophilic substitution, and radical reactions. The mechanism of action of Benzene, 1-bromo-3-(1,2-propadienyl)- depends on the specific reaction it undergoes and the reagents used. For example, Benzene, 1-bromo-3-(1,2-propadienyl)- can undergo nucleophilic substitution with a strong nucleophile, such as sodium amide, to form a new compound.
Biochemical and Physiological Effects
Bromobenzene is toxic to humans and animals and can cause liver damage, kidney damage, and neurological effects. The toxicity of Benzene, 1-bromo-3-(1,2-propadienyl)- is due to its metabolism in the liver, where it is converted to a reactive intermediate that can bind to cellular proteins and cause damage. The toxicity of Benzene, 1-bromo-3-(1,2-propadienyl)- can be mitigated by using protective measures, such as wearing gloves and respirators, and by using appropriate disposal methods.
Advantages and Limitations for Lab Experiments
Bromobenzene is a useful reagent in organic chemistry and is widely used in laboratory experiments. Its advantages include its availability, low cost, and high reactivity. However, its limitations include its toxicity, flammability, and the need for safety precautions when handling it.
Future Directions
There are several future directions for the research on Benzene, 1-bromo-3-(1,2-propadienyl)-. One direction is the development of new synthetic routes for the production of Benzene, 1-bromo-3-(1,2-propadienyl)- that are more efficient and environmentally friendly. Another direction is the investigation of the toxicity mechanisms of Benzene, 1-bromo-3-(1,2-propadienyl)- and the development of new methods for mitigating its toxicity. Finally, the use of Benzene, 1-bromo-3-(1,2-propadienyl)- as a starting material for the synthesis of new pharmaceuticals and other chemicals is an area of active research.
Scientific Research Applications
Bromobenzene is widely used in scientific research for the synthesis of various chemicals, including pharmaceuticals, pesticides, and dyes. It is also used as a solvent in organic chemistry and as a reagent in chemical reactions. Bromobenzene is a common starting material for the synthesis of aryl halides, which are important building blocks in organic chemistry.
properties
InChI |
InChI=1S/C9H7Br/c1-2-4-8-5-3-6-9(10)7-8/h3-7H,1H2 | |
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Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVBTYZIPSQPDKT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C=CC1=CC(=CC=C1)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7Br | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40476028 | |
Record name | Benzene, 1-bromo-3-(1,2-propadienyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40476028 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.06 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
91028-08-9 | |
Record name | Benzene, 1-bromo-3-(1,2-propadienyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40476028 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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